4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
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Description
4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N6O3S and its molecular weight is 402.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of similar compounds can be influenced by the structure of the compound and the presence of different substituents .
Properties
IUPAC Name |
4-methyl-N-[2-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-14-2-4-15(5-3-14)28(25,26)19-9-8-17-21-20-16-6-7-18(22-24(16)17)23-10-12-27-13-11-23/h2-7,19H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMKSMLUYJXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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